3-(3-methylcyclobutyl)propan-1-amine hydrochloride, Mixture of diastereomers
Description
3-(3-Methylcyclobutyl)propan-1-amine hydrochloride is a chiral amine derivative featuring a methyl-substituted cyclobutyl ring. As a mixture of diastereomers, it exhibits stereochemical complexity due to the presence of multiple stereocenters in the cyclobutyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The cyclobutyl group introduces significant ring strain, which may influence its reactivity, pharmacokinetics, and intermolecular interactions compared to larger cycloalkanes like cyclohexane .
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
3-(3-methylcyclobutyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7-5-8(6-7)3-2-4-9;/h7-8H,2-6,9H2,1H3;1H |
InChI Key |
MNYVKNNCNQKBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable diene and a dienophile.
Introduction of the Methyl Group: The methyl group can be introduced via a using methyl iodide and a strong base.
Attachment of the Propyl Chain: The propyl chain with an amine group can be attached through a using a suitable alkyl halide and an amine.
Industrial Production Methods
Industrial production of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylcyclobutyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
3-(3-methylcyclobutyl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methylcyclobutyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutyl ring and methyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogous amines:
Physicochemical Properties
- Cyclobutyl vs. Piperidine Rings : The cyclobutyl group in the target compound imposes higher ring strain and reduced conformational flexibility compared to the six-membered piperidine ring in 3-(3-fluoropiperidin-1-yl)propan-1-amine hydrochloride. This strain may lower thermal stability but enhance reactivity in ring-opening reactions .
- Diastereomer Effects: The diastereomeric mixture introduces variability in melting points, solubility, and crystallinity. For example, 3-ethoxyspiro[3.3]heptan-1-amine (a spirocyclic diastereomer) exhibits distinct stereochemical packing compared to non-spiro analogs, affecting its physical properties .
- Hydrophilicity: The hydrochloride salt form increases aqueous solubility across all compounds.
Key Research Findings
- Stereochemical Impact : Diastereomer separation techniques (e.g., chiral chromatography) are critical for isolating bioactive forms, as seen in 3-ethylpyrrolidine-2-carboxylic acid hydrochloride, where individual diastereomers exhibit differing antimicrobial activities .
- Stability Challenges : Cyclobutyl derivatives degrade faster under acidic conditions than piperidine analogs, necessitating formulation adjustments for pharmaceutical use .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 3-(3-fluoropiperidin-1-yl)propan-1-amine hydrochloride, involving carbamate intermediates and subsequent HCl salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
